molecular formula C22H21FN2O2 B11310716 2-(4-ethylphenoxy)-N-(3-fluorobenzyl)-N-(pyridin-2-yl)acetamide

2-(4-ethylphenoxy)-N-(3-fluorobenzyl)-N-(pyridin-2-yl)acetamide

Cat. No.: B11310716
M. Wt: 364.4 g/mol
InChI Key: AUUFFSIACJUBEU-UHFFFAOYSA-N
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Description

2-(4-Ethylphenoxy)-N-[(3-fluorophenyl)methyl]-N-(pyridin-2-yl)acetamide is an organic compound that features a complex structure with multiple functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-ethylphenoxy)-N-[(3-fluorophenyl)methyl]-N-(pyridin-2-yl)acetamide typically involves multiple steps. One common method includes the reaction of 4-ethylphenol with 2-bromoacetyl bromide to form 2-(4-ethylphenoxy)acetyl bromide. This intermediate is then reacted with 3-fluorobenzylamine and 2-aminopyridine under controlled conditions to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Catalysts and solvents are carefully selected to ensure efficient reactions and minimal by-products.

Chemical Reactions Analysis

Types of Reactions

2-(4-Ethylphenoxy)-N-[(3-fluorophenyl)methyl]-N-(pyridin-2-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.

    Substitution: Nucleophilic substitution reactions can occur, especially at the aromatic rings.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Hydrogen gas with palladium on carbon.

    Substitution: Sodium hydroxide or other strong bases for nucleophilic substitution.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted aromatic compounds.

Scientific Research Applications

2-(4-Ethylphenoxy)-N-[(3-fluorophenyl)methyl]-N-(pyridin-2-yl)acetamide has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anti-inflammatory properties.

    Medicine: Investigated for its potential use in drug development, particularly in targeting specific enzymes or receptors.

    Industry: Utilized in the development of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-(4-ethylphenoxy)-N-[(3-fluorophenyl)methyl]-N-(pyridin-2-yl)acetamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and are subjects of ongoing research.

Comparison with Similar Compounds

Similar Compounds

  • 2-(4-Methylphenoxy)-N-[(3-fluorophenyl)methyl]-N-(pyridin-2-yl)acetamide
  • 2-(4-Ethylphenoxy)-N-[(3-chlorophenyl)methyl]-N-(pyridin-2-yl)acetamide
  • 2-(4-Ethylphenoxy)-N-[(3-fluorophenyl)methyl]-N-(pyridin-3-yl)acetamide

Uniqueness

2-(4-Ethylphenoxy)-N-[(3-fluorophenyl)methyl]-N-(pyridin-2-yl)acetamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its structure allows for specific interactions with molecular targets, making it a valuable compound for various applications.

Properties

Molecular Formula

C22H21FN2O2

Molecular Weight

364.4 g/mol

IUPAC Name

2-(4-ethylphenoxy)-N-[(3-fluorophenyl)methyl]-N-pyridin-2-ylacetamide

InChI

InChI=1S/C22H21FN2O2/c1-2-17-9-11-20(12-10-17)27-16-22(26)25(21-8-3-4-13-24-21)15-18-6-5-7-19(23)14-18/h3-14H,2,15-16H2,1H3

InChI Key

AUUFFSIACJUBEU-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC=C(C=C1)OCC(=O)N(CC2=CC(=CC=C2)F)C3=CC=CC=N3

Origin of Product

United States

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